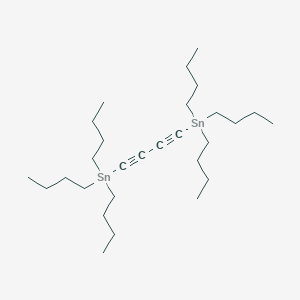
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- is particularly interesting due to its unique structure, which includes a butadiyne backbone with tributylstannyl groups attached at both ends.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, 1,3-butadiyne-1,4-diylbis[tributyl- typically involves the coupling of tributylstannyl groups with a butadiyne precursor. One common method is the palladium-catalyzed coupling reaction, where a butadiyne compound reacts with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of stannane, 1,3-butadiyne-1,4-diylbis[tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process typically involves distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while reduction can produce tin hydrides or lower oxidation state tin compounds. Substitution reactions result in the replacement of tributylstannyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of stannane, 1,3-butadiyne-1,4-diylbis[tributyl- involves its interaction with molecular targets through its tin atoms. The tin atoms can form bonds with various substrates, facilitating reactions such as radical formation and electron transfer. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different structure.
Stannane, 1,3-butadiyne-1,4-diylbis[triphenyl-: A similar compound with triphenylstannyl groups instead of tributylstannyl groups.
Uniqueness
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- is unique due to its butadiyne backbone and tributylstannyl groups, which confer specific reactivity and properties
Eigenschaften
CAS-Nummer |
103673-16-1 |
|---|---|
Molekularformel |
C28H54Sn2 |
Molekulargewicht |
628.1 g/mol |
IUPAC-Name |
tributyl(4-tributylstannylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/6C4H9.C4.2Sn/c7*1-3-4-2;;/h6*1,3-4H2,2H3;;; |
InChI-Schlüssel |
ZSKSUKCCXLTOSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC#C[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
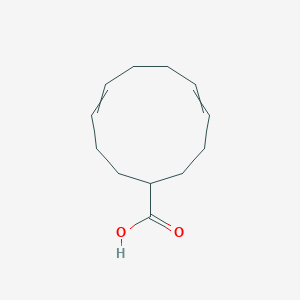

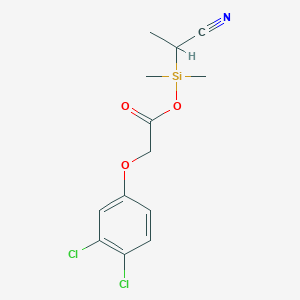
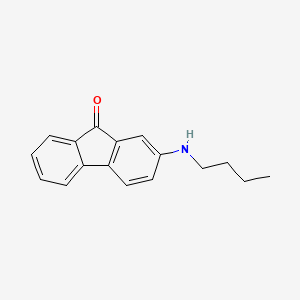
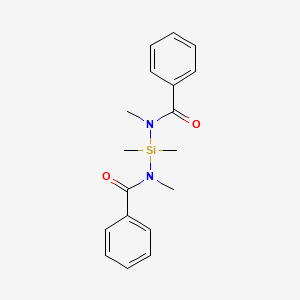


![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

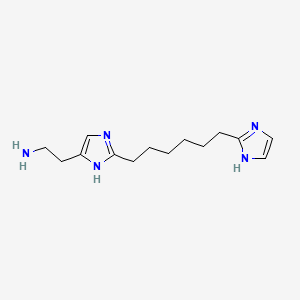
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
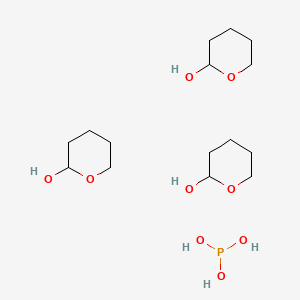
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
